molecular formula C14H15NO4 B1349697 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde CAS No. 851721-91-0

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde

Cat. No.: B1349697
CAS No.: 851721-91-0
M. Wt: 261.27 g/mol
InChI Key: KRSBKCIZARFCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde typically involves the reaction of 3,5-dimethylisoxazole with 4-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and isoxazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzoic acid.

    Reduction: 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as signal transduction and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzoic acid
  • 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzyl alcohol
  • 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzoic acid

Uniqueness

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde is unique due to the presence of both the isoxazole and methoxybenzaldehyde moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-12(10(2)19-15-9)8-18-13-5-4-11(7-16)6-14(13)17-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSBKCIZARFCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.